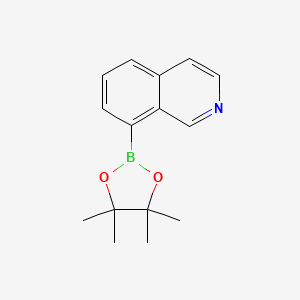
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions and has been reported to have a high yield . It can also be synthesized from N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom, which forms part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached . The compound has a molecular weight of 127.98 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also react with alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.396 and a boiling point of 42-43 °C at 50 mmHg. The density of this compound is 0.882 g/mL at 25 °C .科学的研究の応用
Overview of Isoquinoline Derivatives
Isoquinoline derivatives, such as 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, are significant in medicinal chemistry due to their diverse pharmacological properties. These compounds are explored for their potential in treating various life-threatening diseases, including cancer, neurodegenerative disorders, and infectious diseases. The modification of isoquinoline structures aims to develop potent drug molecules with broad-spectrum activity (Gupta et al., 2021).
Isoquinoline N-Oxides in Drug Discovery
Isoquinoline N-oxides, closely related to the isoquinoline family, exhibit antimicrobial, antibacterial, and antitumor activities. These compounds are isolated from various plant species and have shown significant biological activity, leading to their consideration as leads in drug discovery. The structure-activity relationships (SAR) of these compounds indicate potential new applications in pharmacology (Dembitsky et al., 2015).
Insights into Isoquinoline Pharmacological Importance
The pharmacological significance of isoquinoline derivatives extends to their potential in treating a wide range of diseases, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-diabetic effects. These compounds' diverse biological activities highlight their importance in modern therapeutics and the need for further research to develop novel pharmacotherapeutic agents (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), another class within the isoquinoline family, have been recognized for their neuroprotective and anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving THIQ derivatives. These compounds' therapeutic activities across various domains, including cancer, CNS disorders, and infectious diseases, underline the versatility and potential of isoquinoline derivatives in drug development (Singh & Shah, 2017).
Safety And Hazards
特性
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQUACKTLEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
CAS RN |
2379560-77-5 | |
| Record name | 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



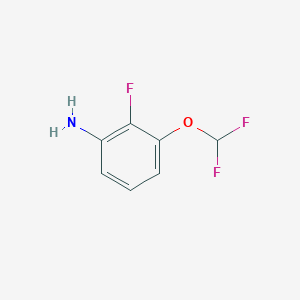
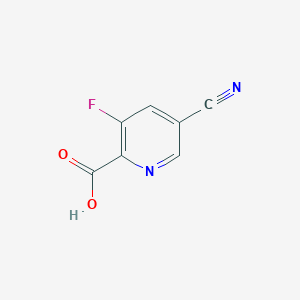
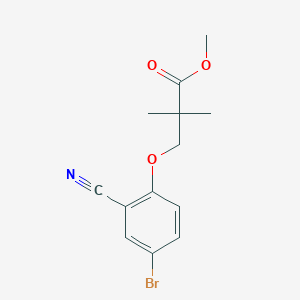
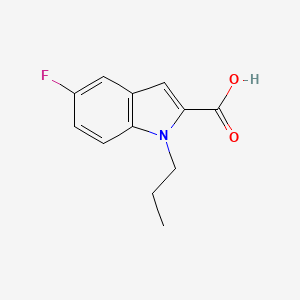
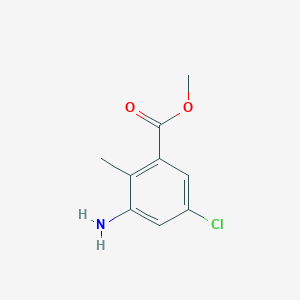
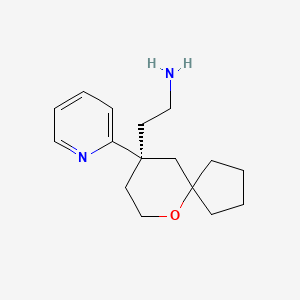
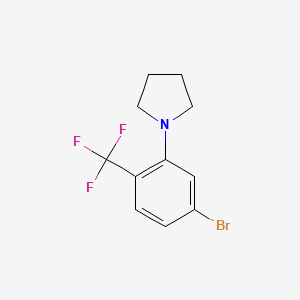
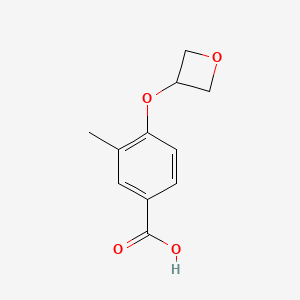
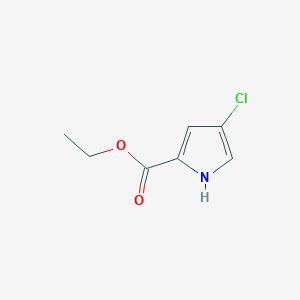
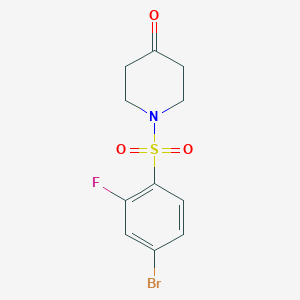
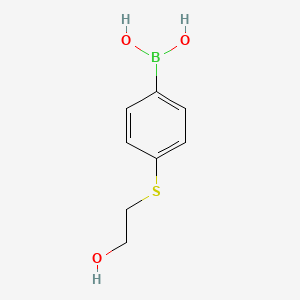
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)